molecular formula C19H14N2OS B15150640 2-Thiophen-2-yl-3-p-tolyl-3H-quinazolin-4-one

2-Thiophen-2-yl-3-p-tolyl-3H-quinazolin-4-one

Cat. No.: B15150640
M. Wt: 318.4 g/mol
InChI Key: AAASRNHSMGFXGC-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-2-(THIOPHEN-2-YL)QUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-2-(THIOPHEN-2-YL)QUINAZOLIN-4-ONE typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones in the presence of a catalyst. Common reaction conditions include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to dihydroquinazolinones.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in the quinazolinone family.

    Thiophene Derivatives: Compounds containing the thiophene ring.

    Aromatic Compounds: Compounds with similar aromatic structures.

Uniqueness

3-(4-METHYLPHENYL)-2-(THIOPHEN-2-YL)QUINAZOLIN-4-ONE is unique due to the combination of the quinazolinone core with both a thiophene and a methylphenyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14N2OS

Molecular Weight

318.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-thiophen-2-ylquinazolin-4-one

InChI

InChI=1S/C19H14N2OS/c1-13-8-10-14(11-9-13)21-18(17-7-4-12-23-17)20-16-6-3-2-5-15(16)19(21)22/h2-12H,1H3

InChI Key

AAASRNHSMGFXGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4

Origin of Product

United States

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